molecular formula C26H23NO7 B2753228 methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate CAS No. 853890-15-0

methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate

Cat. No.: B2753228
CAS No.: 853890-15-0
M. Wt: 461.47
InChI Key: WIZVEJAPPAXDGR-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate is a structurally complex benzoate ester featuring:

  • A central methyl benzoate backbone with 4,5-dimethoxy substitutions.
  • An amide linkage at the 2-position, connecting to a 3-phenyl-3,4-dihydro-1H-2-benzopyran-1-one moiety.

However, its precise biological activity remains unverified in the provided evidence .

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO7/c1-31-22-13-19(25(29)33-3)20(14-23(22)32-2)27-24(28)16-9-10-18-17(11-16)12-21(34-26(18)30)15-7-5-4-6-8-15/h4-11,13-14,21H,12H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZVEJAPPAXDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isochromen ring system, followed by the introduction of the phenyl group and the methoxy substituents. The final step involves the esterification of the benzoate group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target Compound C28H25NO7* 487.5* Benzoate ester, amide, benzopyranone 4,5-dimethoxy, 3-phenyl
Compound 3 (4,5-Amino-2-(4-amino-3-fluorophenyl)-7-(1-butyl)-6,8-difluoro-4H-1-benzopyran-4-one) C20H19F2N2O2 369.38 Benzopyranone, amino, fluorine 6,8-difluoro, 1-butyl
Methyl Benzoate C8H8O2 136.15 Benzoate ester None
6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine C23H25N3O3 391.46 Benzodioxin, pyridin-3-amine Dimethylamino, methoxy
2-(4-Methoxyphenoxy)-6-Methyl-3-Oxo-3,6-Dihydro-2H-Pyran-4-Yl Benzoate C20H18O6 354.36 Pyranone, benzoate ester 4-Methoxyphenoxy

*Note: The molecular formula and weight for the target compound are inferred from structural analysis, as the value in (C14H16N2O6, 308.29 g/mol) appears inconsistent with its nomenclature.

Key Findings

Substituent Effects on Solubility & Reactivity: The 4,5-dimethoxy groups in the target compound enhance solubility via hydrogen bonding compared to non-polar substituents (e.g., butyl in Compound 3) . Fluorine atoms in Compound 3 increase lipophilicity and metabolic stability but may reduce aqueous solubility .

Functional Group Contributions: The amide linkage in the target compound offers greater hydrolytic stability than ester groups (e.g., in methyl benzoate) under physiological conditions .

Synthetic Accessibility :

  • Synthesis of the target compound likely involves multi-step reactions, including amide coupling (similar to methods in ) and chromatographic purification .
  • Simpler analogs like methyl benzoate are commercially available and synthesized via esterification, highlighting the trade-off between complexity and synthetic feasibility .

Research Implications and Limitations

  • Structural Uniqueness : The target compound’s combination of a dimethoxy benzoate and benzopyranamide distinguishes it from simpler esters and fluorine-rich derivatives.
  • Data Gaps: No direct experimental data (e.g., solubility, bioactivity) were found in the evidence, necessitating further studies to validate inferred properties.
  • Potential Applications: The compound’s amide and methoxy groups suggest utility in drug design, particularly for targets requiring hydrogen-bond donors/acceptors (e.g., kinases, GPCRs).

Biological Activity

Methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N1O5C_{21}H_{23}N_{1}O_{5}, indicating a structure that combines a benzoate moiety with a benzopyran derivative. The presence of methoxy groups and an amido linkage suggests potential for various biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzopyran core followed by functionalization to introduce methoxy and amido groups. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity .

Antimicrobial Properties

One of the prominent biological activities attributed to this compound is its antimicrobial activity . Research indicates that derivatives of similar structures exhibit significant antibacterial and antifungal properties. For example, compounds with methoxy substitutions have shown enhanced activity against Gram-positive bacteria and fungi, suggesting that this compound may possess similar efficacy .

Antitumor Activity

The compound has also been evaluated for antitumor properties . Studies have demonstrated that certain benzopyran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of methyl 4,5-dimethoxy derivatives with cancer cell lines have been documented in several case studies .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism and microbial growth.
  • Modulation of Signaling Pathways : The presence of methoxy groups may enhance the compound's ability to interact with cellular receptors or signaling pathways associated with inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzopyran derivatives can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the biological activities of methyl 4,5-dimethoxy derivatives:

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated significant inhibition against various bacterial strains.
AntitumorInduced apoptosis in cancer cell lines through ROS generation.
Anti-inflammatoryReduced inflammatory markers in vitro.

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